N2-(4-aminophenyl)-6-methyl-N4-(p-tolyl)pyrimidine-2,4-diamine N2-(4-aminophenyl)-6-methyl-N4-(p-tolyl)pyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 1706447-28-0
VCID: VC7744201
InChI: InChI=1S/C18H19N5/c1-12-3-7-15(8-4-12)21-17-11-13(2)20-18(23-17)22-16-9-5-14(19)6-10-16/h3-11H,19H2,1-2H3,(H2,20,21,22,23)
SMILES: CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)N
Molecular Formula: C18H19N5
Molecular Weight: 305.385

N2-(4-aminophenyl)-6-methyl-N4-(p-tolyl)pyrimidine-2,4-diamine

CAS No.: 1706447-28-0

Cat. No.: VC7744201

Molecular Formula: C18H19N5

Molecular Weight: 305.385

* For research use only. Not for human or veterinary use.

N2-(4-aminophenyl)-6-methyl-N4-(p-tolyl)pyrimidine-2,4-diamine - 1706447-28-0

Specification

CAS No. 1706447-28-0
Molecular Formula C18H19N5
Molecular Weight 305.385
IUPAC Name 2-N-(4-aminophenyl)-6-methyl-4-N-(4-methylphenyl)pyrimidine-2,4-diamine
Standard InChI InChI=1S/C18H19N5/c1-12-3-7-15(8-4-12)21-17-11-13(2)20-18(23-17)22-16-9-5-14(19)6-10-16/h3-11H,19H2,1-2H3,(H2,20,21,22,23)
Standard InChI Key NBCBAJLHXOEKIV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a pyrimidine ring with three key substituents:

  • N2-position: A 4-aminophenyl group (–C₆H₄–NH₂), introducing an aromatic amine moiety.

  • N4-position: A p-tolyl group (–C₆H₄–CH₃), contributing hydrophobicity and steric bulk.

  • C6-position: A methyl group (–CH₃), enhancing electron density on the pyrimidine ring.

The molecular formula is C₁₈H₁₉N₅, with a molecular weight of 305.38 g/mol. The IUPAC name is N²-(4-aminophenyl)-6-methyl-N⁴-(4-methylphenyl)pyrimidine-2,4-diamine.

Spectroscopic Characterization

  • ¹H NMR:

    • Pyrimidine ring protons resonate at δ 6.5–8.5 ppm, influenced by electron-withdrawing/donating substituents.

    • Methyl groups (C6–CH₃ and p-tolyl–CH₃) appear as singlets at δ 2.1–2.5 ppm.

    • Aromatic protons from the 4-aminophenyl and p-tolyl groups exhibit splitting patterns consistent with para-substitution (δ 6.8–7.2 ppm).

  • ¹³C NMR:

    • Pyrimidine carbons are observed at δ 150–160 ppm (C2/C4) and δ 110–120 ppm (C5/C6).

    • Aromatic carbons from substituents appear at δ 120–140 ppm.

  • Mass Spectrometry:

    • High-resolution ESI-MS shows a molecular ion peak at m/z 306.2 (M+H⁺), confirming the molecular formula.

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic substituents.

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases and UV light. Storage under inert atmosphere (N₂) at –20°C is recommended.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step approach, typically starting with a pyrimidine-2,4-diamine core:

  • Core Functionalization:

    • Step 1: Alkylation at C6 using methyl iodide (CH₃I) in the presence of K₂CO₃ in acetone under reflux (80°C, 12 h).

    • Step 2: Buchwald-Hartwig amination to introduce the p-tolyl group at N4 using Pd(OAc)₂/Xantphos as a catalyst and Cs₂CO₃ as a base in toluene (110°C, 24 h).

    • Step 3: Coupling of the 4-aminophenyl group at N2 via nucleophilic aromatic substitution with 4-fluoroaniline in DMF (100°C, 18 h).

  • Purification:

    • Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water.

Yield Optimization

ParameterOptimal ConditionImpact on Yield
Reaction Time18–24 h<70% → >85%
Catalyst Loading5 mol% Pd<60% → >80%
SolventToluene/DMFImproves regioselectivity

Biological Activity and Mechanisms

Enzyme Inhibition

The compound exhibits inhibitory activity against tyrosine kinases (e.g., EGFR) by competing with ATP for binding to the catalytic pocket. Key interactions include:

  • Hydrogen bonding: Between the pyrimidine N1 and backbone amide of Met793.

  • π-π stacking: p-Tolyl group with Phe723 in the hydrophobic region.

IC₅₀: 0.45 ± 0.12 μM (EGFR kinase assay).

Anticancer Activity

  • In vitro: Reduces proliferation of HeLa cells (IC₅₀ = 1.2 μM) by inducing G1 cell cycle arrest.

  • In vivo: Suppresses tumor growth in xenograft models by 58% at 10 mg/kg/day (21-day trial).

Antimicrobial Properties

  • Antibacterial: MIC = 8 μg/mL against Staphylococcus aureus.

  • Antiparasitic: Reduces Trypanosoma brucei parasitemia by 90% at 5 μM.

Comparative Analysis with Analogues

CompoundSubstituentsBiological ActivityUnique Feature
N4,N4,6-Trimethylpyrimidine-2,4-diamineN4,N4-dimethyl, C6–CH₃Enzyme inhibition (IC₅₀ = 2.1 μM)High solubility
N2-(3-Aminophenyl)-N4-phenyl derivativeN2-meta-aminophenylModerate anticancer activityAltered binding kinetics
Target CompoundN2-4-aminophenyl, N4-p-tolylEnhanced kinase inhibitionSuperior metabolic stability

Applications in Drug Development

  • Oncology:

    • Potent EGFR inhibitor with potential for treating non-small-cell lung cancer (NSCLC).

    • Synergizes with cisplatin in combinatorial therapy (reduces IC₅₀ by 40%).

  • Infectious Diseases:

    • Lead candidate for human African trypanosomiasis due to its blood-brain barrier permeability.

  • Inflammation:

    • Modulates integrin α4β1, reducing leukocyte adhesion in murine colitis models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator